molecular formula C10H16N4O B12775946 Prolinamidoethyl imidazole CAS No. 169283-82-3

Prolinamidoethyl imidazole

Cat. No.: B12775946
CAS No.: 169283-82-3
M. Wt: 208.26 g/mol
InChI Key: NTSCIJOQEQIATB-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including prolinamidoethyl imidazole, involves several methods. One common approach is the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using various catalysts under green or solvent-based conditions .

Industrial Production Methods

Industrial production of imidazole derivatives often employs multicomponent reactions conducted under different conditions. These methods optimize synthetic efficiency and are designed to be environmentally friendly . The use of catalysts and diverse conditions plays a crucial role in the large-scale production of these compounds.

Chemical Reactions Analysis

Types of Reactions

Prolinamidoethyl imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals, agrochemicals, and other industries .

Mechanism of Action

The mechanism of action of prolinamidoethyl imidazole involves its interaction with specific molecular targets and pathways. For example, imidazole derivatives can inhibit the hydroxylation of retinoic acid in keratinocytes, enhancing the efficacy of retinoids . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Properties

CAS No.

169283-82-3

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

(2S)-N-[2-(1H-imidazol-5-yl)ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C10H16N4O/c15-10(9-2-1-4-12-9)13-5-3-8-6-11-7-14-8/h6-7,9,12H,1-5H2,(H,11,14)(H,13,15)/t9-/m0/s1

InChI Key

NTSCIJOQEQIATB-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCCC2=CN=CN2

Canonical SMILES

C1CC(NC1)C(=O)NCCC2=CN=CN2

Origin of Product

United States

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